4-(4-Ethoxy-2-methylphenyl)-2-methylphenol
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Overview
Description
4-(4-Ethoxy-2-methylphenyl)-2-methylphenol is an organic compound characterized by its unique structure, which includes an ethoxy group and two methyl groups attached to a phenol ring
Preparation Methods
The synthesis of 4-(4-Ethoxy-2-methylphenyl)-2-methylphenol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxy-2-methylphenol and 2-methylphenol.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.
Industrial Production: On an industrial scale, the production methods may include continuous flow processes and optimization of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-Ethoxy-2-methylphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The major products formed depend on the specific reactions and conditions, but they often include various substituted phenols and quinones.
Scientific Research Applications
4-(4-Ethoxy-2-methylphenyl)-2-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-2-methylphenyl)-2-methylphenol involves its interaction with molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to specific biological effects.
Pathways Involved: The pathways involved can include oxidative stress pathways, signaling cascades, and metabolic processes.
Comparison with Similar Compounds
4-(4-Ethoxy-2-methylphenyl)-2-methylphenol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-ethoxy-2-methylphenol and 2-methylphenol share structural similarities.
Uniqueness: The presence of both ethoxy and methyl groups in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(4-ethoxy-2-methylphenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-4-18-14-6-7-15(11(2)10-14)13-5-8-16(17)12(3)9-13/h5-10,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQJKQAXDDCKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683899 |
Source
|
Record name | 4'-Ethoxy-2',3-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-41-4 |
Source
|
Record name | 4'-Ethoxy-2',3-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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